molecular formula C15H20F2N2O B248185 N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Numéro de catalogue B248185
Poids moléculaire: 282.33 g/mol
Clé InChI: AXYPRFALLUJQDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as DFP-10825, is a novel compound that has been recently developed for scientific research purposes. This molecule has gained significant attention due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mécanisme D'action

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide acts as a competitive inhibitor of VMAT2 by binding to its active site and preventing the uptake of monoamines into synaptic vesicles. This leads to a decrease in the release of monoamines from presynaptic neurons, resulting in a reduction of neurotransmitter signaling. This mechanism of action has been confirmed through various in vitro and in vivo studies.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been found to have significant effects on the levels of dopamine, norepinephrine, and serotonin in the brain. It has been shown to decrease the levels of these neurotransmitters in a dose-dependent manner. This reduction in neurotransmitter levels has been linked to the therapeutic effects of N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide in various neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for VMAT2, which allows for precise and specific inhibition of monoamine uptake. However, its limitations include its poor solubility and stability, which can affect its bioavailability and make it difficult to work with in certain experimental setups.

Orientations Futures

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has significant potential for future research in various fields. Some of the possible future directions include:
1. Development of more stable and soluble analogs of N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide for improved bioavailability and ease of use in lab experiments.
2. Investigation of the therapeutic potential of N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide in various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
3. Study of the effects of N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide on other monoamine transporters and their potential applications in pharmacology and medicinal chemistry.
4. Exploration of the role of VMAT2 in various physiological processes such as stress response and reward signaling.
Conclusion:
N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide is a novel compound that has significant potential for scientific research in various fields, especially neuroscience. Its potent and selective inhibition of VMAT2 makes it a valuable tool for studying the role of monoamine transporters in various neurological disorders. Further research is needed to explore its therapeutic potential and possible applications in pharmacology and medicinal chemistry.

Méthodes De Synthèse

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-methylpiperidin-1-amine followed by the addition of propanoyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide.

Applications De Recherche Scientifique

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been primarily used for scientific research purposes, especially in the field of neuroscience. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake and storage of monoamines such as dopamine, norepinephrine, and serotonin in synaptic vesicles. N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been used to study the role of VMAT2 in various neurological disorders such as Parkinson's disease, schizophrenia, and depression.

Propriétés

Nom du produit

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Formule moléculaire

C15H20F2N2O

Poids moléculaire

282.33 g/mol

Nom IUPAC

N-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H20F2N2O/c1-11-4-7-19(8-5-11)9-6-15(20)18-12-2-3-13(16)14(17)10-12/h2-3,10-11H,4-9H2,1H3,(H,18,20)

Clé InChI

AXYPRFALLUJQDM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

SMILES canonique

CC1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Solubilité

42.3 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.